N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H20FNOS and its molecular weight is 353.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been a subject of synthesis in the context of creating new compounds with potential applications. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity with a variety of nitrogen nucleophiles has been explored to yield a range of derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthesis approach provides a pathway for creating a broad spectrum of compounds with varied chemical properties and potential applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study discussed the transformations of analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, showing the diverse chemical reactivity and potential for creating a variety of chemical structures (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Spectral Properties and Linearity Some studies have focused on the synthesis and spectral properties of related compounds. For example, a study synthesized (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives and examined their spectral data, including IR, NH, C-N, C-Cl, C-F, C=N, and NMR chemical shifts. This research provides valuable insights into the spectral characteristics of compounds related to this compound, which can be critical for understanding their chemical behavior and potential applications (Thirunarayanan & Sekar, 2013).
Chemical Reactions and Transformations The reactivity and potential transformations of related compounds have been studied, such as the dearomatising cyclisation of thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen, which results in the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. These types of reactions are crucial for understanding the chemical versatility and potential applications of this compound-related compounds (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Biological and Pharmaceutical Applications
Antimicrobial and Antipathogenic Activity The antimicrobial and antipathogenic activities of related compounds have been a significant area of research. For instance, the study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlights the potential of these derivatives in pharmaceutical applications. The synthesis route and the biological evaluation of these molecules underline their significance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
MT2 Receptor Ligands and Neuropharmacology The compound's relevance in neuropharmacology, particularly as MT2 receptor ligands, has been explored. A study on the preparation and pharmacological evaluation of a series of 2-(phenylthio)benzo[b]thiophenes as selective MT2 receptor ligands demonstrates the potential application in treating conditions related to melatonin receptor dysfunctions. The binding affinity and intrinsic activity of these compounds at melatonin receptors were investigated, showing their relevance in neuropharmacological research (Mesangeau, Fraise, Delagrange, Caignard, Boutin, Berthelot, & Yous, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter. The compound’s interaction with the 5-HT1A receptors can influence the downstream effects of this pathway, potentially impacting a variety of physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A receptors . By binding to these receptors, the compound can influence the serotonin pathway and potentially impact a variety of physiological functions .
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNOS/c1-14(12-15-13-25-19-5-3-2-4-18(15)19)23-20(24)21(10-11-21)16-6-8-17(22)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZURRLDLYDMRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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